

Application Notes: Diallyl Trisulfide (DATS) in Apoptosis and Cell Cycle Arrest Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl Trisulfide*

Cat. No.: *B033409*

[Get Quote](#)

Introduction

Diallyl trisulfide (DATS) is a potent, oil-soluble organosulfur compound derived from garlic (*Allium sativum*).^{[1][2][3]} It is one of the major components responsible for the therapeutic and chemopreventive properties of garlic.^{[1][4]} Preclinical studies have demonstrated that DATS exhibits significant anti-cancer activity across a wide range of cancer cell lines, including those of the prostate, breast, lung, stomach, and pancreas.^{[2][5][6][7]} Its mechanism of action is multi-faceted, primarily involving the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle, making it a valuable tool for cancer research and a promising candidate for drug development.^{[4][7]} Notably, DATS often shows selective cytotoxicity against cancerous cells while leaving healthy, non-tumorigenic cells relatively unharmed.^{[6][8][9]}

Mechanism of Action

DATS exerts its anti-cancer effects by modulating multiple cellular signaling pathways that regulate cell proliferation, survival, and death.

1. Induction of Reactive Oxygen Species (ROS)

A primary and critical mechanism of DATS-induced apoptosis is the generation of intracellular reactive oxygen species (ROS).^{[8][10]} DATS treatment leads to a significant increase in ROS levels within cancer cells, which acts as an upstream signaling event triggering downstream apoptotic pathways.^{[10][11]} This oxidative stress is a key differentiator in the selective action of DATS, as cancer cells are often more vulnerable to ROS-induced damage than normal cells.^[6]

The antioxidant N-acetyl cysteine (NAC) has been shown to abrogate DATS-induced cell cycle arrest and apoptosis, confirming the pivotal role of oxidative stress.[11][12]

2. Induction of Apoptosis

DATS triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

- **Intrinsic (Mitochondrial) Pathway:** DATS-induced ROS generation leads to the disruption of the mitochondrial membrane potential.[13] This is regulated by the Bcl-2 family of proteins. DATS promotes apoptosis by upregulating pro-apoptotic proteins like Bax and Bak and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7][13][14][15] This shift in balance causes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, leading to cell death.[13][16][17]
- **Extrinsic (Death Receptor) Pathway:** DATS has also been shown to activate the extrinsic pathway, evidenced by the significant increase in caspase-8 activity in some cell lines.[3] This pathway involves the activation of death receptors on the cell surface, leading to the direct activation of the caspase cascade.

3. Induction of Cell Cycle Arrest

DATS is a potent inducer of cell cycle arrest, most commonly at the G2/M phase of mitosis.[2][6][7][18] This arrest prevents cancer cells from dividing and proliferating. The mechanism involves the inactivation of the Cdk1/cyclin B1 kinase complex, which is essential for entry into mitosis.[18] DATS treatment leads to the hyperphosphorylation of Cdk1 at Tyr15, an inhibitory modification, thereby blocking cell cycle progression.[18] This effect is often mediated by the activation of checkpoint kinases like Chk1.[18]

4. Modulation of Key Signaling Pathways

DATS influences several critical signaling pathways that are often dysregulated in cancer:

- **PI3K/Akt Pathway:** The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. DATS has been shown to inhibit this pathway by decreasing the phosphorylation of Akt, which promotes apoptosis.[2][5][19] Inactivation of Akt prevents the

phosphorylation and sequestration of pro-apoptotic proteins like BAD, allowing them to translocate to the mitochondria and trigger cell death.[19]

- MAPK Pathway: DATS activates members of the mitogen-activated protein kinase (MAPK) family, including JNK and ERK.[9][16][20] Activation of JNK and ERK can lead to the phosphorylation of Bcl-2, which can inactivate its anti-apoptotic function and contribute to cell death.[16]
- NF-κB Pathway: The NF-κB signaling pathway is critical for the survival of many cancer cells. DATS can suppress this pathway by preventing the degradation of its inhibitor, IκBα, and destabilizing TRAF6, thereby blocking the nuclear translocation of NF-κB and promoting apoptosis.[5][21][22]

Quantitative Data Summary

The following tables summarize the quantitative effects of DATS on cell cycle progression and apoptosis induction in various human cancer cell lines as reported in the literature.

Table 1: Effect of DATS on Cell Cycle Distribution

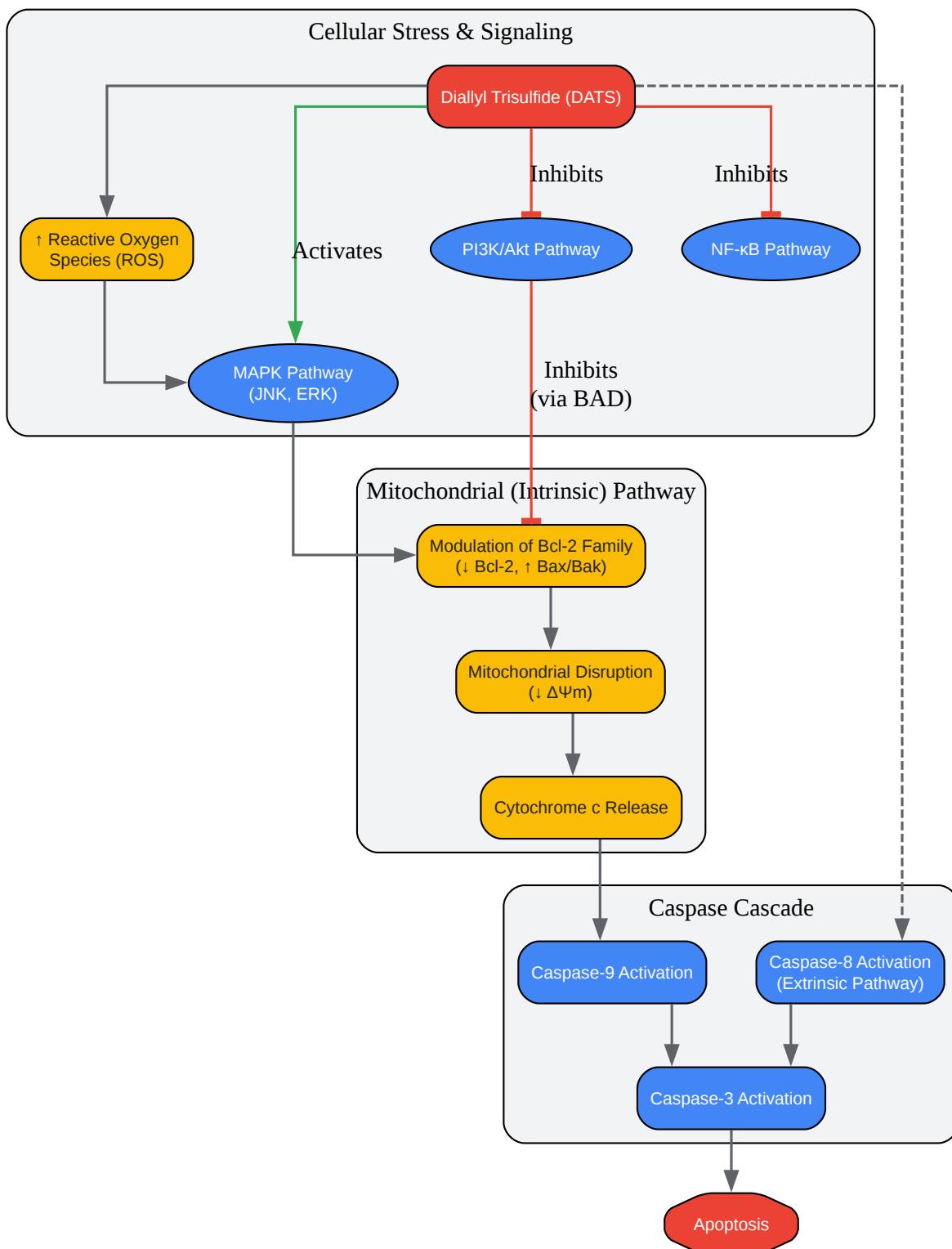
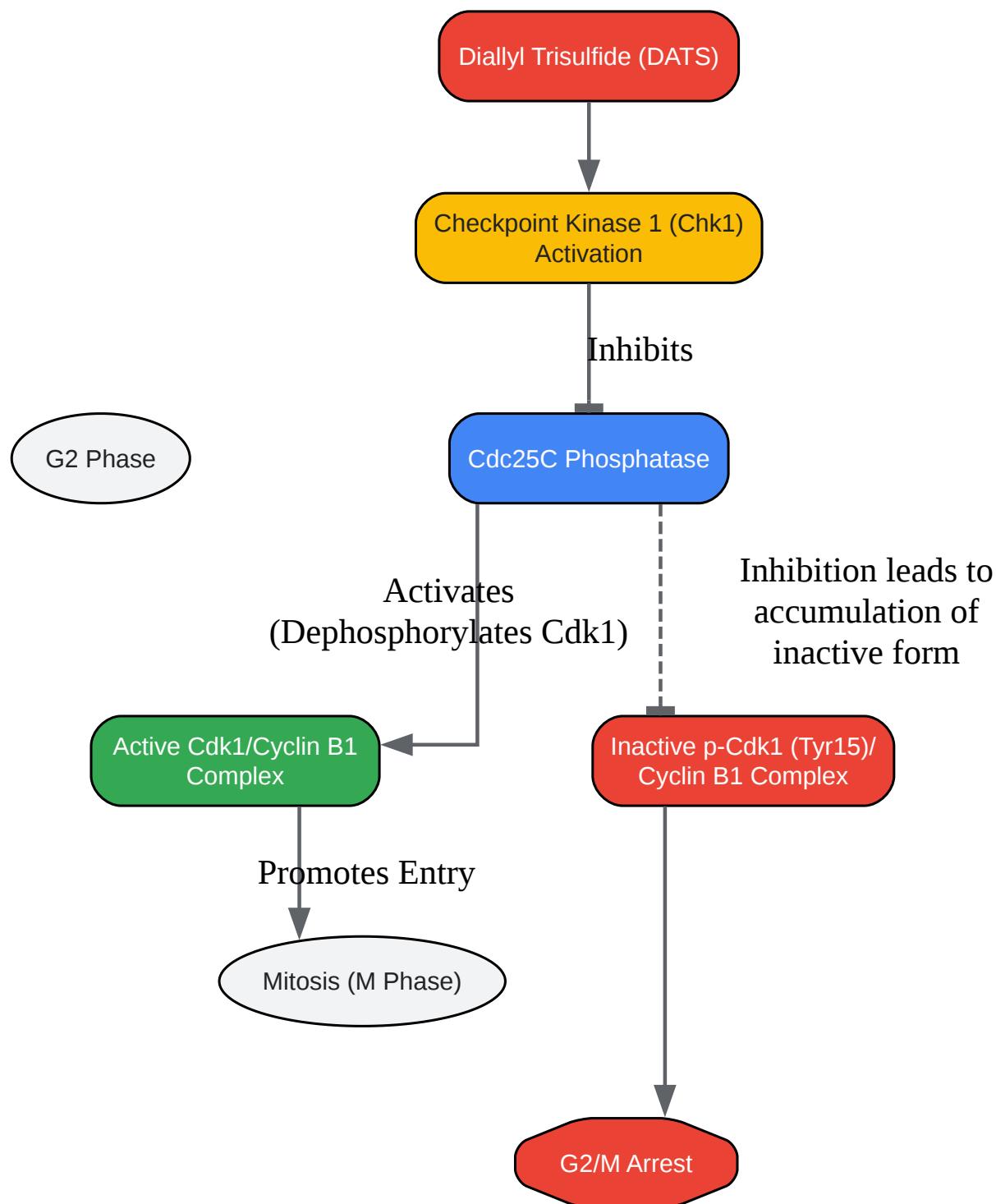

Cell Line	Cancer Type	DATS Concentration (μ M)	Treatment Time (h)	Outcome	Reference
LNCaP	Prostate Cancer	40	16	Increase in G2/M phase cells from ~15% to ~70%	[18]
HCT-116	Colon Cancer	40	16	Increase in G2/M phase cells from ~20% to ~55%	[18]
BGC-823	Gastric Cancer	50-200	24	Dose-dependent G2/M phase arrest	[2]
MDA-MB-468	Breast Cancer	15.5	48	G2/M arrest	[3]
BCPAP	Thyroid Carcinoma	5, 10, 20	24	G0/G1 arrest (from 68.8% to 80.4% at 20 μ M)	[20]

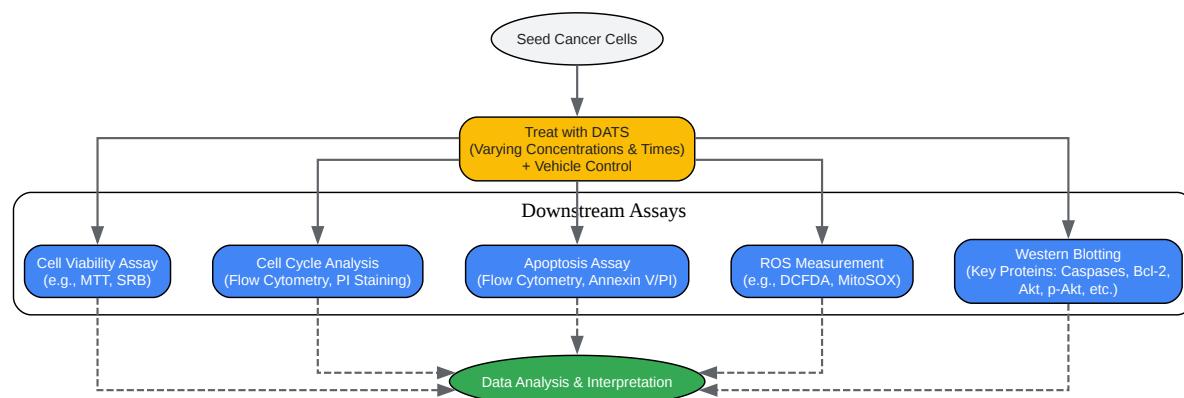
Table 2: Induction of Apoptosis by DATS

Cell Line	Cancer Type	DATS Concentration (μ M)	Treatment Time (h)	Apoptosis Measurement	Key Findings	Reference
Capan-2	Pancreatic Cancer	100	24	MTT Assay	55% decrease in cell viability	[1]
H6C7	Pancreatic Cancer	100	24	MTT Assay	30% decrease in cell viability	[1]
MDA-MB-231	Breast Cancer	Not specified	Not specified	Flow Cytometry	Dose-dependent induction of apoptosis	[8][10]
PC-3	Prostate Cancer	40	4	Immunocytochemistry	Mitochondrial translocation of BAD	[19]
MDA-MB-231	Breast Cancer	15.5	48	Annexin V-FITC	Significant increase in early and late apoptosis	[3]
MDA-MB-468	Breast Cancer	15.5	48	Annexin V-FITC	Higher percentage of apoptosis than MDA-MB-231	[3]


Mandatory Visualizations

Signaling Pathway Diagrams

[Click to download full resolution via product page](#)


Caption: DATS-induced apoptosis signaling pathways.

[Click to download full resolution via product page](#)

Caption: DATS-induced G2/M cell cycle arrest pathway.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying DATS.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the analysis of DNA content to determine the cell cycle distribution of a cell population following DATS treatment.

Materials:

- **Diallyl Trisulfide (DATS)**
- Phosphate-Buffered Saline (PBS), ice-cold
- 70% Ethanol, ice-cold
- RNase A (10 mg/mL stock)
- Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluence at the time of harvest. Allow cells to adhere overnight.
- Treat cells with the desired concentrations of DATS (e.g., 20, 40 µM) and a vehicle control (e.g., DMSO) for the specified time (e.g., 16, 24 hours).[\[18\]](#)
- Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash once with PBS, then detach using trypsin-EDTA. Combine with the supernatant (containing floating cells) to ensure apoptotic cells are included in the analysis.

- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- Fixation: Wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
- Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate at -20°C for at least 2 hours (or overnight).
- Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
- Wash the cells once with 1 mL of PBS. Centrifuge and discard the supernatant.
- Resuspend the cell pellet in 500 µL of PI Staining Solution.
- Add 5 µL of RNase A stock solution (final concentration ~100 µg/mL) to degrade RNA, which PI can also stain.[23]
- Incubate at 37°C for 30 minutes in the dark.
- Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.[23] Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots to exclude debris and cell aggregates.
- Collect data for at least 10,000 events per sample. The resulting histogram will show peaks corresponding to G0/G1 (2N DNA content), G2/M (4N DNA content), and the S phase population in between.[24]

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.

Materials:

- **Diallyl Trisulfide (DATS)**

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- Phosphate-Buffered Saline (PBS), ice-cold
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed and treat cells with DATS as described in Protocol 1.
- Cell Harvesting: Harvest all cells (adherent and floating) as described in Protocol 1.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- Washing: Wash the cells twice with 1 mL of ice-cold PBS. After each wash, centrifuge and discard the supernatant.
- Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry: Analyze the samples immediately (within 1 hour) on a flow cytometer.
- Four populations can be distinguished:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Intracellular ROS using MitoSOX Red

This protocol measures mitochondrial superoxide, a key type of ROS, using the fluorescent probe MitoSOX Red.

Materials:

- **Diallyl Trisulfide (DATS)**
- MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)
- HBSS (Hank's Balanced Salt Solution) or appropriate buffer
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy). Treat with DATS for the desired time (ROS generation is often an early event, so shorter time points like 1-4 hours may be appropriate). [\[10\]](#)[\[12\]](#)
- Probe Loading: Prepare a 5 μ M working solution of MitoSOX Red in warm HBSS.
- Remove the culture medium from the cells and wash once with warm HBSS.
- Add the MitoSOX Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
- Washing: Discard the loading solution and wash the cells three times with warm HBSS.
- Analysis:
 - For Flow Cytometry: Detach the cells using trypsin, neutralize, centrifuge, and resuspend in fresh HBSS. Analyze immediately using the appropriate laser and filter set for MitoSOX Red (e.g., PE channel).
 - For Fluorescence Microscopy: Add fresh warm HBSS to the dish/plate and immediately visualize the cells. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.[\[10\]](#)

Protocol 4: Western Blotting for Key Protein Analysis

This protocol allows for the semi-quantitative analysis of specific protein expression and phosphorylation status (e.g., Bcl-2, Bax, p-Akt, Akt, cleaved Caspase-3).

Materials:

- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment and Lysis: Treat cells with DATS as desired. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
- Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

- Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β -actin or GAPDH to ensure equal protein loading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wjnet.com [wjnet.com]
- 2. Diallyl trisulfide suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF- α -induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 6. Diallyl trisulfide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of reactive oxygen species (ROS) production on diallyl disulfide (DADS) induced apoptosis and cell cycle arrest in human A549 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondria-mediated apoptosis by diallyl trisulfide in human prostate cancer cells is associated with generation of reactive oxygen species and regulated by Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Action of Diallyl Trisulfide in Breast Ductal Carcinoma In Situ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diallyl trisulfide-induced apoptosis in human prostate cancer cells involves c-Jun N-terminal kinase and extracellular-signal regulated kinase-mediated phosphorylation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Diallyl Trisulfide-induced Apoptosis in Human Cancer Cells is Linked to Checkpoint Kinase 1-mediated Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]

- 20. Induction of Apoptosis in Human Papillary-Thyroid-Carcinoma BCPAP Cells by Diallyl Trisulfide through Activation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diallyl trisulfide inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. The palette of techniques for cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Diallyl Trisulfide (DATS) in Apoptosis and Cell Cycle Arrest Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033409#using-diallyl-trisulfide-to-study-apoptosis-and-cell-cycle-arrest]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com